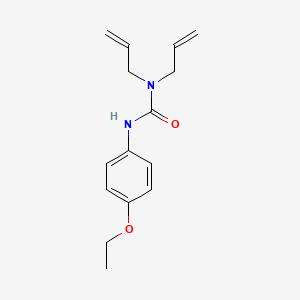

N,N-diallyl-N'-(4-ethoxyphenyl)urea

Description

N,N-Diallyl-N'-(4-ethoxyphenyl)urea is a substituted urea compound characterized by two allyl groups attached to the urea nitrogen atoms and a 4-ethoxyphenyl moiety on the third nitrogen. Urea derivatives are widely studied for their roles in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and tunable electronic properties .

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-1,1-bis(prop-2-enyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-4-11-17(12-5-2)15(18)16-13-7-9-14(10-8-13)19-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUQXLHQCWQQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-N’-(4-ethoxyphenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N,N-diallylamine with 4-ethoxyphenyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-substituted ureas, including N,N-diallyl-N’-(4-ethoxyphenyl)urea, often involves the use of phosgene or carbamoyl chlorides as intermediates. These methods, while efficient, require careful handling due to the toxicity of phosgene .

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-N’-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form the corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions include epoxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-diallyl-N’-(4-ethoxyphenyl)urea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Urea Derivatives

*Predicted values based on analogs; †Estimated using dibutyl analog’s XLogP3 (3.9) with allyl’s lower hydrophobicity; ‡Assumed similar to dibutyl analog .

Key Observations :

- Lipophilicity : The diallyl groups in the target compound likely confer moderate lipophilicity (XLogP3 ~3.5), lower than the dibutyl analog (3.9) due to shorter alkyl chains but higher than Dulcin (1.2). This impacts membrane permeability and bioavailability .

Table 2: Functional Comparison of Urea Derivatives

Key Observations :

- Toxicity Profile: Unlike Dulcin, which is carcinogenic, the diallyl substitution might reduce toxicity by altering metabolic pathways .

Q & A

Basic: What synthetic methodologies are recommended for N,N-diallyl-N'-(4-ethoxyphenyl)urea, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves a two-step process:

Preparation of intermediates : React 4-ethoxyaniline with phosgene or its safer equivalent (e.g., triphosgene) to form the corresponding isocyanate intermediate.

Coupling reaction : Introduce the diallylamine group via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) using a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

Optimization tips :

- Temperature control : Maintain 0–5°C during isocyanate formation to minimize side reactions.

- Catalysts : Use triethylamine as a base to enhance reactivity .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the pure product.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect signals for diallyl protons (δ 5.6–5.9 ppm, multiplet) and ethoxyphenyl aromatic protons (δ 6.8–7.3 ppm).

- ¹³C NMR : Urea carbonyl resonance at δ 155–160 ppm .

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (calculated: ~290.3 g/mol) and fragmentation patterns consistent with urea derivatives.

- Infrared Spectroscopy (IR) : Confirm urea C=O stretch at ~1640–1680 cm⁻¹ .

Advanced: How do the diallyl substituents affect the compound’s stability in aqueous versus nonpolar environments?

Answer:

The diallyl groups introduce steric hindrance and hydrophobicity, influencing stability:

- Aqueous media : Hydrolysis of the urea moiety may occur at extreme pH (acidic/basic conditions). Monitor via HPLC for degradation products (e.g., 4-ethoxyaniline).

- Nonpolar solvents : Enhanced stability due to reduced solvolysis. Use stability-indicating assays (e.g., thermal gravimetric analysis) to assess decomposition thresholds .

Experimental design : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, comparing degradation rates in water, DMSO, and hexane .

Advanced: What strategies can resolve contradictions in biological activity data across assay platforms?

Answer:

Discrepancies may arise from assay-specific variables:

- Solvent effects : DMSO concentrations >1% can alter cell membrane permeability. Standardize solvent content across assays .

- Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to validate interactions with suspected targets like kinase enzymes.

- Data normalization : Include positive controls (e.g., known urea-based inhibitors) and normalize activity to cell viability metrics (MTT assay) .

Advanced: How can computational modeling predict the binding mode of this compound to protein targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to simulate interactions with proteins (e.g., tyrosine kinases). Prioritize hydrogen bonding between the urea carbonyl and kinase active-site residues.

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- QSAR models : Corate substituent effects (e.g., ethoxy vs. methoxy groups) on inhibitory potency using datasets from analogous compounds .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform syntheses in a fume hood to avoid inhalation of vapors.

- Storage : Keep in airtight containers at –20°C, away from light and moisture .

Advanced: What mechanistic insights explain the compound’s potential as a kinase inhibitor?

Answer:

The urea scaffold can mimic ATP’s adenine moiety, enabling competitive inhibition:

- Hydrogen bonding : The urea carbonyl forms interactions with backbone amides in the kinase hinge region.

- Hydrophobic interactions : Diallyl and ethoxyphenyl groups occupy hydrophobic pockets adjacent to the ATP-binding site.

Validate via kinase inhibition assays (e.g., KinomeScan) and crystallography of co-crystallized complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.